An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-fluoro-1H-indazole
An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-5-fluoro-1H-indazole is a halogenated heterocyclic compound of increasing interest within medicinal chemistry and drug discovery. Its unique substitution pattern offers a valuable scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Bromo-5-fluoro-1H-indazole (CAS No. 1056264-22-2). Recognizing the current scarcity of published experimental data, this document synthesizes information from commercial suppliers with computational predictions and established analytical methodologies. It is designed to serve as a foundational resource for researchers, enabling informed decisions in experimental design, reaction optimization, and formulation development. The guide details core physical properties, predicted electronic characteristics, and provides robust, generalized protocols for the experimental determination of these key parameters.
Introduction: The Scientific Rationale
The indazole core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. The introduction of halogen atoms, specifically bromine and fluorine, onto the indazole ring system profoundly influences the molecule's electronic, steric, and metabolic properties.
-
Fluorine: The high electronegativity of the fluorine atom at the 5-position can alter the acidity of the N-H proton, modulate lipophilicity, and introduce a potential site for hydrogen bonding. Crucially, it can serve as a metabolic blocker, preventing oxidative degradation at that position and thereby enhancing the pharmacokinetic profile of a derivative drug.
-
Bromine: The bromine atom at the 4-position provides a versatile synthetic handle. It is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.[1]
This dual halogenation pattern makes 4-Bromo-5-fluoro-1H-indazole a strategic building block for creating libraries of novel compounds for screening against various biological targets. Recent patent literature indicates its use in the synthesis of STING (Stimulator of Interferon Genes) antagonists, highlighting its relevance in developing treatments for autoimmune and inflammatory diseases.[2] This guide aims to consolidate the fundamental physicochemical data required for its effective utilization.
Core Physicochemical Properties
A precise understanding of a compound's physical properties is non-negotiable for its application in synthesis and drug development. The following section summarizes the available and predicted data for 4-Bromo-5-fluoro-1H-indazole.
Identity and Structure
The foundational identity of the molecule is established by its chemical formula, weight, and unique identifiers.
| Property | Value | Source(s) |
| Chemical Name | 4-Bromo-5-fluoro-1H-indazole | [1] |
| CAS Number | 1056264-22-2 | [1][3] |
| Molecular Formula | C₇H₄BrFN₂ | [1] |
| Molecular Weight | 215.02 g/mol | |
| Physical Form | Solid | |
| InChI Key | DSJLGFMRGIJMJK-UHFFFAOYSA-N |
Thermal and Physical Data
Thermal properties such as melting and boiling points are critical indicators of purity and determine the conditions for handling, purification (e.g., distillation), and reaction setup.
| Property | Value | Notes | Source(s) |
| Melting Point | No data available | Must be determined experimentally. | [3][4] |
| Boiling Point | 332.2 ± 22.0 °C | Predicted value at 760 mmHg. |
-
Expert Insight: The lack of an experimentally determined melting point is a significant data gap. For a crystalline solid, a sharp melting point is a primary indicator of purity. Its determination should be a priority for any laboratory working with this compound. The predicted high boiling point suggests that purification by distillation would require high vacuum to prevent thermal decomposition.
Solubility Profile
Solubility is a cornerstone property influencing reaction conditions, purification methods (crystallization), and, critically for drug development, bioavailability. Currently, no quantitative experimental solubility data has been published for 4-Bromo-5-fluoro-1H-indazole.[3]
Predicted Solubility: Based on its structure—a heterocyclic aromatic system with both a hydrogen bond donor (N-H) and acceptor (N), along with hydrophobic halogenated regions—it is expected to exhibit:
-
Low solubility in water.
-
Moderate to high solubility in polar aprotic organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF).
-
Moderate solubility in polar protic solvents like methanol and ethanol.
-
Lower solubility in nonpolar solvents such as hexanes and toluene.
Partition and Ionization Properties (Predicted)
The octanol-water partition coefficient (logP) and the acid dissociation constant (pKa) are vital for predicting a molecule's behavior in biological systems. As experimental values are unavailable, computational predictions provide essential guidance.
| Property | Predicted Value | Method/Notes | Source(s) |
| logP (Octanol/Water) | ~2.0 - 2.5 | Predicted using fragment-based methods (e.g., ALOGP, ClogP). This value indicates moderate lipophilicity. | [5][6] |
| pKa (Acidic, N-H) | ~13 - 14 | Predicted based on the electronic effects of the bromo and fluoro substituents on the indazole ring. The electron-withdrawing halogens are expected to make the N-H proton slightly more acidic than unsubstituted indazole. | [7][8] |
| pKa (Basic, Pyridinic N) | ~1 - 2 | Predicted based on substituent effects. Protonation of the pyridinic nitrogen is generally low for indazoles. | [7][8] |
-
Causality Behind Predictions: The logP value is a balance between the hydrophilic indazole core and the hydrophobic bromo- and fluoro-substituted benzene ring. The pKa of the N-H proton is influenced by the stability of the resulting indazolide anion; electron-withdrawing groups like halogens help to stabilize this anion, thereby increasing acidity (lowering the pKa) compared to the parent indazole.
Spectroscopic and Analytical Characterization
While specific, verified spectra for 4-Bromo-5-fluoro-1H-indazole are not publicly available, this section outlines the expected spectral characteristics and provides a logical framework for their interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of organic molecules.
-
¹H NMR (Proton NMR):
-
N-H Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
Aromatic Protons: Three protons on the aromatic rings. The chemical shifts and coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F couplings. The proton at C7 will likely appear as a doublet, coupled to the fluorine at C5. The proton at C6 will be a doublet of doublets, coupled to both the C7 proton and the fluorine atom. The proton at C3 on the pyrazole ring will likely be a singlet or a narrow triplet due to long-range coupling.
-
-
¹³C NMR (Carbon NMR):
-
Seven distinct carbon signals are expected.
-
The chemical shifts will be influenced by the attached atoms (Br, F, N). The carbons directly bonded to the halogens (C4 and C5) will show characteristic shifts and C-F coupling will be observed for C5 and adjacent carbons (C4, C6, C7a).
-
-
¹⁹F NMR (Fluorine NMR):
-
A single resonance is expected. Its chemical shift and coupling to adjacent protons will be diagnostic.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Expected Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the isotopic distribution of bromine ([M]⁺ at m/z 214 and [M+2]⁺ at m/z 216, in an approximate 1:1 ratio) will be the most telling feature, confirming the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) should yield a mass that corresponds to the exact formula C₇H₄BrFN₂.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups.
-
Key Expected Bands:
-
N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹.
-
C=C and C=N Stretches: Multiple sharp bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.
-
C-F Stretch: A strong, sharp band typically in the 1000-1250 cm⁻¹ region.
-
C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.
-
Experimental Protocols: A Self-Validating Approach
The following protocols are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties. These are generalized procedures based on industry standards, designed to yield reliable and reproducible data.
Workflow for Physicochemical Characterization
This diagram illustrates the logical flow for a comprehensive characterization of a new chemical entity like 4-Bromo-5-fluoro-1H-indazole.
Caption: Logical workflow for comprehensive physicochemical profiling.
Protocol for Melting Point Determination
-
Principle: The melting point is determined by heating a small sample of the solid material and observing the temperature range over which it transitions from a solid to a liquid. A sharp melting range indicates high purity.
-
Methodology:
-
Ensure the compound is dry and finely powdered.
-
Pack a small amount of the powder into a capillary tube to a depth of 2-3 mm.
-
Place the capillary tube into a calibrated digital melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point (if unknown, a preliminary rapid run is required).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last crystal melts (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
-
Principle: This gold-standard method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[9][10]
-
Methodology:
-
Add an excess amount of solid 4-Bromo-5-fluoro-1H-indazole to a series of vials containing different solvents of interest (e.g., water, pH 7.4 buffer, ethanol, DMSO). The excess solid is crucial to ensure equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Agitate the vials on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Dilute the filtered supernatant with a suitable solvent.
-
Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
-
The calculated concentration represents the equilibrium solubility in that specific solvent at that temperature.
-
Protocol for Spectroscopic Data Acquisition
-
Principle: Standardized methods are used to obtain high-quality spectra for structural confirmation and reference.[11]
-
Methodology:
-
NMR Spectroscopy:
-
Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good starting choice for heterocyclic compounds as it can solubilize many samples and the N-H proton is clearly visible.
-
Acquire ¹H, ¹³C, and ¹⁹F spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, baseline correction) and reference the spectra appropriately (e.g., to the residual solvent peak for ¹H and ¹³C).
-
-
Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Infuse the solution into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Acquire the spectrum in positive or negative ion mode to identify the molecular ion and compare the exact mass to the calculated theoretical mass.
-
-
IR Spectroscopy:
-
For a solid sample, use an Attenuated Total Reflectance (ATR) accessory.
-
Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
-
-
Safety and Handling
As a research chemical, 4-Bromo-5-fluoro-1H-indazole must be handled with appropriate precautions. The following information is derived from supplier safety data.
-
Hazard Classification: Danger
-
GHS Pictogram: GHS06 (Toxic)
-
Hazard Statements:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P330: Rinse mouth.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Conclusion and Future Outlook
4-Bromo-5-fluoro-1H-indazole is a valuable and versatile building block for synthetic and medicinal chemistry. While a comprehensive, experimentally verified dataset of its physicochemical properties is not yet available in the public domain, this guide provides a robust foundation based on available supplier data, computational predictions, and established analytical protocols. The provided methodologies offer a clear path for researchers to generate the necessary data to support their work. As this compound sees greater use in drug discovery programs, it is anticipated that a more complete experimental profile will emerge, which will further enhance its utility and application.
References
-
Aaron Chemicals LLC. (n.d.). Safety Data Sheet: 4-bromo-5-fluoro-1H-indazole. Retrieved from [Link]
- Google Patents. (2024). WO2024089155A1 - Heterocyclic compounds as sting antagonists.
-
Aaron Chemicals LLC. (n.d.). 1056264-22-2 | MFCD16987597 | 4-bromo-5-fluoro-1H-indazole. Retrieved from [Link]
-
Routledge. (n.d.). Computational Approaches for the Prediction of pKa Values. Retrieved from [Link]
-
PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS No. 2368909-55-9. Retrieved from [Link]
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Justia Patents. (2024). 2,4-dioxotetrahydropyrimidinyl deratives as degrons in protacs. Retrieved from [Link]
-
ResearchGate. (2015). Computational Approaches to Predict pKa Values. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 70024-90-7 | Product Name : Albumin from human serum. Retrieved from [Link]
-
PubMed. (2021). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Retrieved from [Link]
-
UTHSCSA NMR Facility. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]
-
PubMed. (2001). [Computerized logP prediction using fragment methods]. Retrieved from [Link]
-
ChemBuyersGuide.com. (n.d.). United States Biological (Page 58). Retrieved from [Link]
-
ResearchGate. (2016). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
ResearchGate. (2014). Evaluation of logPo/w values of drugs from some molecular structure calculation software. Retrieved from [Link]
-
ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]
- Google Patents. (2005). WO2005116635A1 - Method for determining solubility of a chemical compound.
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
-
MDPI. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]
-
Zaporizhzhia State Medical University. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved from [Link]
-
TNJ Chemical. (2024). Sitemap. Retrieved from [Link]
Sources
- 1. 1056264-22-2 | MFCD16987597 | 4-Bromo-5-fluoro-1H-indazole [aaronchem.com]
- 2. WO2024089155A1 - Heterocyclic compounds as sting antagonists - Google Patents [patents.google.com]
- 3. aaronchem.com [aaronchem.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. [Computerized logP prediction using fragment methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. routledge.com [routledge.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. orgchemboulder.com [orgchemboulder.com]
